molecular formula C20H20N2O2 B299513 N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide

Cat. No. B299513
M. Wt: 320.4 g/mol
InChI Key: RSBRWYJAUXCERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells.

Mechanism of Action

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both important signaling molecules in cancer cells.
Biochemical and physiological effects:
The inhibition of BTK and ITK by N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide leads to several biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of cell migration and invasion.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide in lab experiments is that it is a highly specific inhibitor of BTK and ITK, which allows for the selective inhibition of these enzymes without affecting other signaling pathways. However, one limitation of using N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide is that it may not be effective in all types of cancer, and further research is needed to identify the specific types of cancer that are most responsive to this treatment.

Future Directions

There are several future directions for research on N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide, including the investigation of its potential as a combination therapy with other cancer treatments, the development of more potent and selective inhibitors of BTK and ITK, and the identification of biomarkers that can predict the response of cancer cells to this treatment.
In conclusion, N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide is a promising small molecule inhibitor that has been developed as a potential treatment for various types of cancer. Its mechanism of action involves the inhibition of BTK and ITK, which leads to several biochemical and physiological effects in cancer cells. While there are advantages and limitations to using N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide in lab experiments, further research is needed to fully understand its potential as a cancer treatment.

Synthesis Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide involves several steps, including the reaction of indole-3-acetic acid with ethyl bromide to form 2-(1H-indol-3-yl)ethyl bromide. This intermediate is then reacted with 4-oxo-4-phenylbutanoic acid to form the final product, N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide has been the subject of several scientific studies, which have investigated its potential as a treatment for various types of cancer. These studies have shown that N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide is effective in inhibiting the growth and survival of cancer cells in vitro and in vivo.

properties

Product Name

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide

InChI

InChI=1S/C20H20N2O2/c23-19(15-6-2-1-3-7-15)10-11-20(24)21-13-12-16-14-22-18-9-5-4-8-17(16)18/h1-9,14,22H,10-13H2,(H,21,24)

InChI Key

RSBRWYJAUXCERN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCCC2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.